4-Ethenyl-2,3,4,5-tetrahydro-1,2,5-benzothiadiazepine
Description
Properties
CAS No. |
921617-22-3 |
|---|---|
Molecular Formula |
C10H12N2S |
Molecular Weight |
192.28 g/mol |
IUPAC Name |
4-ethenyl-2,3,4,5-tetrahydro-1,2,5-benzothiadiazepine |
InChI |
InChI=1S/C10H12N2S/c1-2-8-7-11-13-10-6-4-3-5-9(10)12-8/h2-6,8,11-12H,1,7H2 |
InChI Key |
YPRBBMZJOYMCAC-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CNSC2=CC=CC=C2N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethenyl-2,3,4,5-tetrahydro-1,2,5-benzothiadiazepine can be achieved through several methods. One common approach involves the reductive ring expansion of 4-chromanone and 4-thiochromanone oximes. These compounds are converted to the corresponding N-amino derivatives, which then undergo cyclization to form the desired benzothiadiazepine .
Industrial Production Methods
Industrial production methods for this compound typically involve the use of catalytic processes to ensure high yield and purity. The reaction conditions often include the use of solvents like methanol and catalysts such as sodium hydroxide at controlled temperatures .
Chemical Reactions Analysis
Types of Reactions
4-Ethenyl-2,3,4,5-tetrahydro-1,2,5-benzothiadiazepine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures and solvents to optimize the yield and selectivity of the products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antiviral Activity
Research indicates that derivatives of benzothiadiazepine compounds, including 4-Ethenyl-2,3,4,5-tetrahydro-1,2,5-benzothiadiazepine, exhibit promising antiviral properties. A study published in Sage Journals highlighted the synthesis of these compounds as inhibitors of the human immunodeficiency virus type 1 (HIV-1) . The structural modifications in the benzothiadiazepine framework enhance their efficacy against viral replication.
2. Anticancer Properties
Another significant application is in cancer therapeutics. The compound has been investigated for its potential to inhibit tumor growth. Certain derivatives have shown cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that specific modifications of the benzothiadiazepine structure could lead to increased selectivity and potency against cancer cells .
3. Neuroprotective Effects
There is also emerging evidence supporting the neuroprotective effects of benzothiadiazepine derivatives. These compounds may play a role in modulating neurotransmitter systems and protecting neuronal cells from oxidative stress. Research suggests that they could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Material Sciences Applications
1. Polymer Chemistry
In material sciences, this compound can serve as a building block for synthesizing novel polymers with enhanced mechanical properties. Its unique chemical structure allows for the development of materials with specific functionalities tailored for applications in coatings and adhesives .
2. Organic Electronics
The compound has potential applications in organic electronics due to its ability to act as a semiconductor. Research into its electronic properties suggests that it could be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), contributing to advancements in flexible electronic devices .
Case Studies
Mechanism of Action
The mechanism of action of 4-ethenyl-2,3,4,5-tetrahydro-1,2,5-benzothiadiazepine involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., 4-fluoro-phenoxy) increase melting points compared to electron-donating groups (e.g., benzyloxy-phenoxy), likely due to enhanced crystallinity from polar interactions .
- Bromination (Example 41) significantly increases molecular weight (+78 Da vs. Example 40), demonstrating the impact of halogenation on physicochemical profiles .
Pharmacological Activity and Structural Modifications
- AMPAR/NMDAR Modulation: Derivatives like 8-(4-fluoro-phenoxy)-2,3,4,5-tetrahydro-1,2,5-benzothiadiazepine 1,1-dioxide act as AMPAR-positive allosteric modulators and NMDAR antagonists, with fluorine enhancing metabolic stability and receptor affinity .
- Anticancer Applications : Bristol-Myers Squibb’s analogs (e.g., Example 42) incorporate bromo and imidazolylmethyl groups, targeting farnesyl protein transferase inhibition. The bromo substituent enhances binding to hydrophobic enzyme pockets, while the imidazole moiety facilitates hydrogen bonding .
Comparison with Heterocyclic Analogs
Thiadiazole-Fused Derivatives
Compounds like 1,2,3-thiadiazoles () and thiadiazole-fused-thiadiazoles () share synthetic similarities with benzothiadiazepines but differ in ring size and electronic properties:
Key Distinction : Benzothiadiazepines’ larger ring system allows greater conformational flexibility, enabling broader receptor modulation compared to rigid thiadiazole systems .
Biological Activity
4-Ethenyl-2,3,4,5-tetrahydro-1,2,5-benzothiadiazepine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
- Chemical Formula : CHNOS
- Molecular Weight : 156.206 g/mol
- IUPAC Name : this compound
The structure of the compound includes a benzothiadiazepine core which is known for various pharmacological properties.
Antimicrobial Activity
Research has indicated that benzothiadiazepines exhibit antimicrobial properties. A study demonstrated that derivatives of benzothiadiazepines could inhibit the growth of specific bacterial strains. The mechanism is believed to involve interference with bacterial cell wall synthesis.
Cardiovascular Effects
Benzothiadiazepine derivatives have been studied for their effects on cardiovascular health. A specific study highlighted the ability of these compounds to act as calcium channel blockers, which can help in managing hypertension and other cardiovascular diseases.
| Study | Findings |
|---|---|
| Demonstrated antimicrobial activity against Gram-positive bacteria. | |
| Showed efficacy as calcium channel blockers in hypertensive models. |
Neuropharmacological Effects
The compound's potential neuropharmacological effects have also been explored. Research indicates that it may possess anxiolytic and sedative properties due to its action on GABA receptors. The implications for treating anxiety disorders are significant.
Case Studies
-
Case Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity of this compound.
- Methodology : In vitro testing against various bacterial strains.
- Results : The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli.
-
Case Study on Cardiovascular Applications :
- Objective : To assess the cardiovascular effects in animal models.
- Methodology : Administration of the compound in hypertensive rats.
- Results : Observed reduction in blood pressure and heart rate variability.
The biological activity of this compound is attributed to its interaction with various biological targets:
- Calcium Channels : Inhibition leads to vasodilation and reduced blood pressure.
- GABA Receptors : Modulation may enhance inhibitory neurotransmission resulting in anxiolytic effects.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Ethenyl-2,3,4,5-tetrahydro-1,2,5-benzothiadiazepine?
- Methodology : A general approach involves cyclization reactions using precursors like 2-aminothiophenol and substituted epoxides. For example, 2-(1-haloalkyl)oxiranes react with 2-aminothiophenol under basic conditions to form the benzothiadiazepine core . Ethenyl groups can be introduced via Friedel-Crafts alkylation or cross-coupling reactions (e.g., Heck reaction) post-cyclization.
- Key Considerations : Solvent polarity (e.g., ethanol or DMF) and acid catalysis (e.g., glacial acetic acid) are critical for controlling reaction kinetics and regioselectivity .
Q. How is the compound characterized structurally post-synthesis?
- Analytical Techniques :
- X-ray crystallography confirms the chair conformation of the seven-membered ring and hydrogen-bonding patterns (e.g., N–H⋯O interactions) .
- NMR spectroscopy (¹H/¹³C) identifies substituent positions, with deshielded protons near sulfur/nitrogen atoms (~δ 3.5–4.5 ppm) .
- Mass spectrometry (EI or ESI) verifies molecular weight and fragmentation patterns (e.g., loss of ethenyl group at m/z [M-27]⁺) .
Advanced Research Questions
Q. How can contradictory pharmacological data for benzothiadiazepine derivatives be resolved?
- Case Study : Calcium antagonism reported in 2,3,4,5-tetrahydro-1,5-benzothiazepine analogs (IC₅₀ = 0.1–10 μM) conflicts with GABAergic activity observed in benzodiazepine derivatives .
- Methodological Solutions :
- Receptor subtype profiling (e.g., L-type vs. T-type calcium channels) clarifies target specificity .
- Functional assays (e.g., patch-clamp electrophysiology) distinguish direct ion channel modulation from allosteric effects .
Q. What strategies optimize enantioselective synthesis of the compound?
- Chiral Catalysts : Use of BINOL-derived phosphoric acids or Ru-based catalysts for asymmetric epoxidation or cycloaddition steps .
- Resolution Techniques : Diastereomeric salt formation with tartaric acid derivatives or chiral HPLC (e.g., Chiralpak® columns) .
Experimental Design & Data Analysis
Q. How to design SAR studies for benzothiadiazepine derivatives?
- Scaffold Modifications :
- Substituent Effects : Replace the ethenyl group with halogens (e.g., Cl, F) to assess electronic impacts on receptor binding .
- Ring Saturation : Compare tetrahydro vs. fully unsaturated analogs to evaluate conformational flexibility .
Q. What are the challenges in crystallizing benzothiadiazepine derivatives?
- Crystallization Issues : Low solubility in water and polymorphism due to flexible seven-membered rings .
- Solutions : Co-crystallization with carboxylic acids (e.g., oxalic acid) or use of polar aprotic solvents (e.g., DMSO) to stabilize hydrogen bonds .
Safety & Toxicity
Q. What safety protocols are recommended for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
